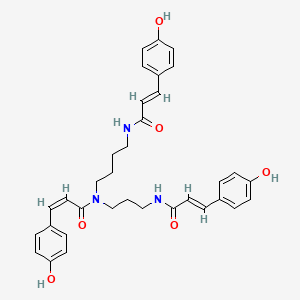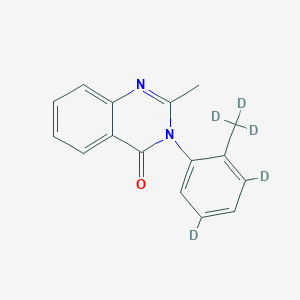
Safflospermidine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Safflospermidine A is a natural compound isolated from the bee pollen of Helianthus annuus L. (sunflower). It is known for its significant antityrosinase activity, which makes it a potential candidate for applications in cosmetics and medicine, particularly in the treatment of hyperpigmentation and other skin-related issues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Safflospermidine A can be extracted from sunflower bee pollen using methanol, followed by sequential partitioning with hexane and dichloromethane. The dichloromethane partitioned extract is then fractionated using silica gel 60 column chromatography and high-performance liquid chromatography. The chemical structure of this compound is deduced by Nuclear Magnetic Resonance analysis .
Industrial Production Methods: Currently, there is no widely reported industrial production method for this compound. The extraction and purification process from natural sources remain the primary method of obtaining this compound.
Análisis De Reacciones Químicas
Types of Reactions: Safflospermidine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Solvents such as methanol, dichloromethane, and hexane are frequently used in the extraction and purification processes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with altered biological activities.
Aplicaciones Científicas De Investigación
Safflospermidine A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its high antityrosinase activity makes it a valuable compound for developing treatments for hyperpigmentation and other skin disorders.
Mecanismo De Acción
The mechanism of action of Safflospermidine A involves its ability to inhibit tyrosinase, an enzyme responsible for melanin production in the skin. By inhibiting tyrosinase, this compound reduces melanin synthesis, thereby preventing hyperpigmentation. The molecular targets and pathways involved in this process include the binding of this compound to the active site of tyrosinase, which blocks the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds: Safflospermidine A is structurally similar to other compounds such as Safflospermidine B, N1,N5,N10-(Z)-tri-p-coumaroylspermidine, and N1,N5,N10-(E)-tri-p-coumaroylspermidine .
Uniqueness: What sets this compound apart from its similar compounds is its higher antityrosinase activity compared to Safflospermidine B and other reference standards like kojic acid. This makes it a more potent candidate for applications requiring tyrosinase inhibition .
Propiedades
Fórmula molecular |
C34H37N3O6 |
|---|---|
Peso molecular |
583.7 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12- |
Clave InChI |
PFDVWJCSCYDRMZ-DZPBDQTJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)



![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)








